Cas no 883899-11-4 (2-Azetidinone, 3-methyl-1-(2-phenylethyl)-)

2-Azetidinone, 3-methyl-1-(2-phenylethyl)- structure
883899-11-4 structure
Product name:2-Azetidinone, 3-methyl-1-(2-phenylethyl)-
CAS No:883899-11-4
MF:C12H15NO
MW:189.2536
CID:582052
PubChem ID:71405270

2-Azetidinone, 3-methyl-1-(2-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Azetidinone, 3-methyl-1-(2-phenylethyl)-
    • 3-methyl-1-(2-phenylethyl)azetidin-2-one
    • DTXSID90825921
    • 883899-11-4
    • Inchi: InChI=1S/C12H15NO/c1-10-9-13(12(10)14)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
    • InChI Key: IJUHCGDCWCZIPM-UHFFFAOYSA-N
    • SMILES: CC1CN(C1=O)CCC2=CC=CC=C2

Computed Properties

  • Exact Mass: 189.115364102g/mol
  • Monoisotopic Mass: 189.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų
  • XLogP3: 2

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